molecular formula C18H25N3 B12809492 4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine CAS No. 18087-26-8

4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine

Cat. No.: B12809492
CAS No.: 18087-26-8
M. Wt: 283.4 g/mol
InChI Key: VDPQCTCYTUTBQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 521553 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for NSC 521553 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

NSC 521553 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

Mechanism of Action

NSC 521553 exerts its effects primarily by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the activation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NSC 521553

NSC 521553 stands out due to its unique chemical structure, which allows for specific interactions with topoisomerase I and DNA. Its ability to form stable cleavage complexes and induce sustained DNA damage makes it a promising candidate for cancer therapy. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for developing new derivatives with improved efficacy and reduced toxicity .

Properties

CAS No.

18087-26-8

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C18H25N3/c1-13(2)19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14(3)4/h5-14,19-21H,1-4H3

InChI Key

VDPQCTCYTUTBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)C

Origin of Product

United States

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